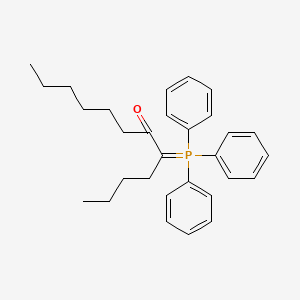
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a triphenylphosphoranyl group attached to a dodecan-6-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by a Wittig reaction to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Wittig reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl group to a phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide.
Reduction: Formation of triphenylphosphine.
Substitution: Formation of substituted phosphoranyl compounds.
科学研究应用
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one involves its ability to form stable ylides, which can participate in various chemical reactions. The triphenylphosphoranyl group acts as a nucleophile, attacking electrophilic centers in substrates. This reactivity is facilitated by the electron-donating properties of the triphenylphosphine moiety, which stabilizes the ylide intermediate .
相似化合物的比较
Similar Compounds
- 5-(Triphenyl-lambda~5~-phosphanylidene)pentanoic acid
- 5-(Triphenyl-lambda~5~-phosphanylidene)undecan-6-one
- 5-(Triphenyl-lambda~5~-phosphanylidene)octan-4-one
Uniqueness
5-(Triphenyl-lambda~5~-phosphanylidene)dodecan-6-one is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and solubility. The presence of the dodecan-6-one backbone provides distinct steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
属性
CAS 编号 |
84370-12-7 |
|---|---|
分子式 |
C30H37OP |
分子量 |
444.6 g/mol |
IUPAC 名称 |
5-(triphenyl-λ5-phosphanylidene)dodecan-6-one |
InChI |
InChI=1S/C30H37OP/c1-3-5-7-17-24-29(31)30(25-6-4-2)32(26-18-11-8-12-19-26,27-20-13-9-14-21-27)28-22-15-10-16-23-28/h8-16,18-23H,3-7,17,24-25H2,1-2H3 |
InChI 键 |
UBLPBMLHBMEVAA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



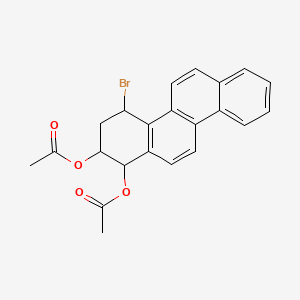
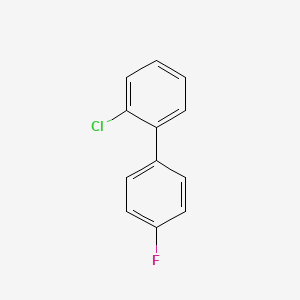

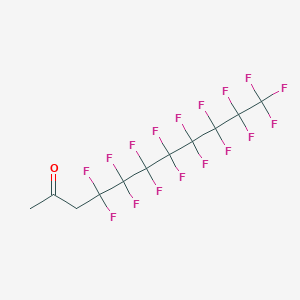
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
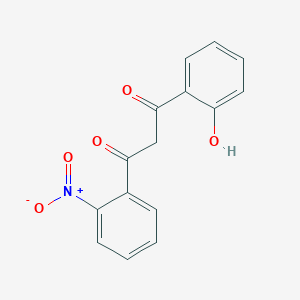
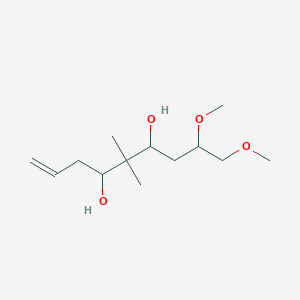
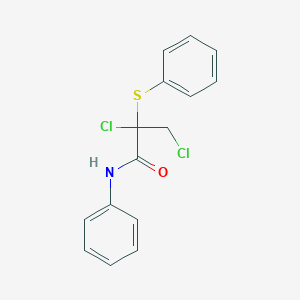
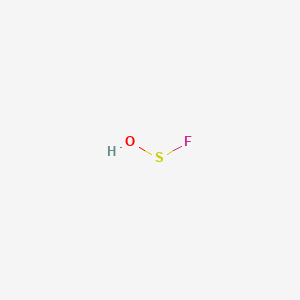
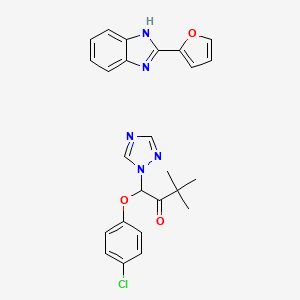
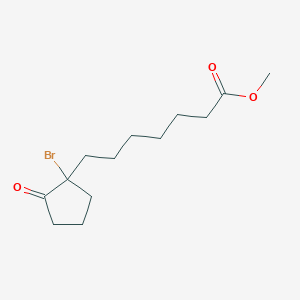
![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
silane](/img/structure/B14419101.png)
